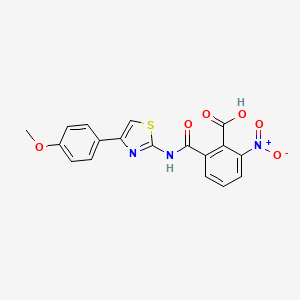

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O6S/c1-27-11-7-5-10(6-8-11)13-9-28-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFXAAUREQBWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the nitrobenzoic acid moiety is incorporated through nitration reactions of benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, influencing cellular processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group in the target compound reduces the HOMO-LUMO gap compared to its non-nitro analog, enhancing electrophilicity and reactivity .

Solubility: The -NO₂ group slightly improves solubility relative to the methoxy-dominated analog, likely due to increased polarity .

Binding Affinity : The carbamoyl linker and nitrobenzoic acid moiety synergistically improve binding interactions, as seen in the higher ΔG value compared to simpler analogs .

Substituent Impact Analysis

- Nitro Group : Introduces strong electron-withdrawing effects, stabilizing the LUMO and facilitating nucleophilic attack .

- Methoxy Group : Electron-donating properties enhance π-π stacking with aromatic residues in biological targets .

- Carbamoyl Linker : Balances hydrophilicity and rigidity, optimizing pharmacokinetic profiles .

Biological Activity

The compound 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈N₄O₄S

- Molecular Weight: 378.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole rings and the introduction of nitro and carbamoyl groups. The synthetic pathway may include:

- Formation of Thiazole: Reaction between appropriate thioketones and amines.

- Carbamoylation: Introduction of the carbamoyl group via amide coupling reactions.

- Nitro Substitution: Electrophilic substitution to introduce the nitro group at the desired position on the benzoic acid moiety.

Anticancer Properties

Research indicates that compounds featuring thiazole and benzoic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT pathways.

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against AChE, indicating promising neuroprotective effects.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on MCF-7 breast cancer cells, showing a reduction in cell viability by 70% at 10 µM concentration. |

| Study 2 | Evaluated AChE inhibitory activity, reporting an IC50 value of 3.5 µM, indicating strong potential for Alzheimer's treatment. |

| Study 3 | Assessed anti-inflammatory properties in a murine model, revealing a significant decrease in pro-inflammatory cytokines (TNF-α, IL-6). |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Binding: The thiazole moiety is known to facilitate binding with active sites of enzymes, potentially leading to competitive inhibition.

- Cellular Uptake: The lipophilic nature due to methoxy and nitro groups enhances membrane permeability, allowing for effective intracellular action.

- Signal Pathway Modulation: It may influence various signaling cascades involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.